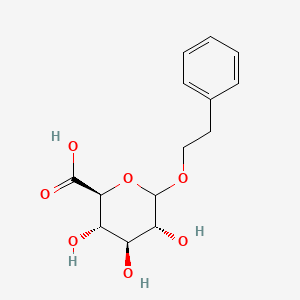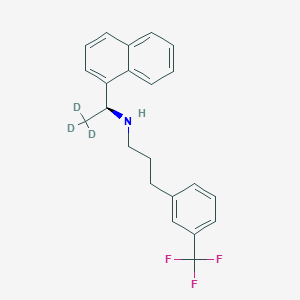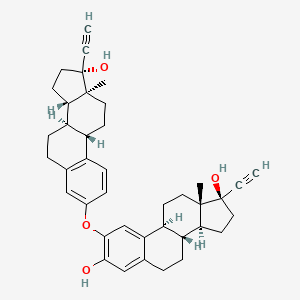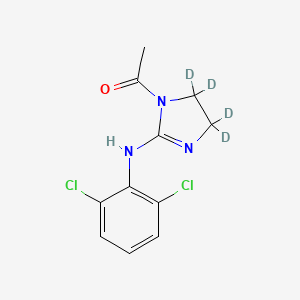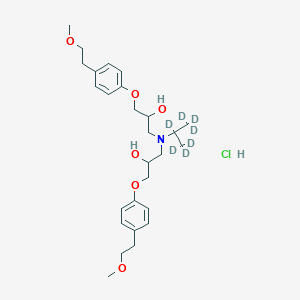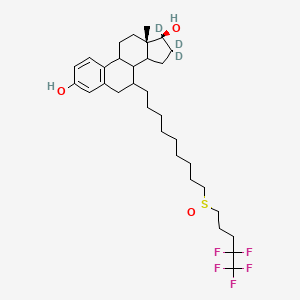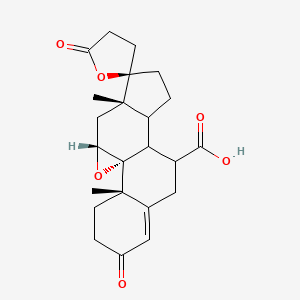
N-Methyl-2-pyridone-5-carboxamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 701-44-0 (unlabeled)
Applications De Recherche Scientifique
Metabolism and Biosynthesis
N-Methyl-2-pyridone-5-carboxamide (2PY) is primarily recognized as a significant metabolite in the human body. It originates from nicotinamide and nicotinic acid, key components of vitamin B3 or niacin. Studies have shown that 2PY is a major urinary metabolite of these pyridine nucleotides, suggesting its role in vitamin B3 metabolism (Shibata & Matsuo, 1989). Similarly, research on plant constituents has found N-methyl-5-carboxamide-2-pyridone in Trewia nudiflora, indicating a parallel in plant biochemistry (Sastry & Waller, 1972).
Role in Uremic Toxicity
2PY has gained attention as a uremic toxin, particularly in the context of kidney diseases. Research indicates that it might inhibit poly (ADP-ribose) polymerase-1 activity, which can be harmful in uremia (Lenglet et al., 2016). It was also identified in the hemodialysis fluids of uremic patients, suggesting its accumulation due to impaired kidney function (Kramer et al., 1964).
Analytical Techniques
Advances in analytical chemistry have enabled the quantification of 2PY in biological samples, aiding in the study of its metabolic pathways. Techniques such as high-performance liquid chromatography and tandem mass spectrometry have been developed for this purpose, offering insights into the niacin metabolism and the pharmacokinetics of related compounds (Carter, 1982); (Lang et al., 2010).
Pathophysiological Implications
The metabolism of nicotinamide and its conversion to 2PY has been studied in various pathological conditions, such as liver cirrhosis. These studies provide a deeper understanding of metabolic alterations in such diseases and potential therapeutic targets (Pumpo et al., 2001).
Synthesis and Chemical Studies
Synthetic routes for related compounds, like pyridone-carboxamides, are also a significant area of research. These studies contribute to the broader understanding of pyridine chemistry and potential applications in medicinal chemistry (Obydennov et al., 2013).
Propriétés
Formule moléculaire |
C7H2D6N2O2 |
|---|---|
Poids moléculaire |
158.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


